1-(2,5-Dibromophenyl)ethanone

Organic Synthesis Heterocyclic Chemistry Reactivity

1-(2,5-Dibromophenyl)ethanone (2',5'-dibromoacetophenone) is a critical intermediate where the specific 2,5-dibromo substitution pattern is essential for synthesizing elbasvir and 2-bromofascaplysin. Unlike other isomers, it yields a unique colorless condensation product with vanillin and provides superior reactivity in thiazole ring construction. Substituting isomers risks synthetic failure. Secure isomer-pure material for your antiviral and heterocyclic chemistry programs.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 32937-55-6
Cat. No. B181619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dibromophenyl)ethanone
CAS32937-55-6
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)Br
InChIInChI=1S/C8H6Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
InChIKeyQFXROJNBTPMHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dibromophenyl)ethanone CAS 32937-55-6: Core Physicochemical and Structural Data for Informed Procurement


1-(2,5-Dibromophenyl)ethanone (CAS 32937-55-6), also known as 2',5'-dibromoacetophenone, is a halogenated aromatic ketone with the molecular formula C8H6Br2O and a molecular weight of 277.94 g/mol . This compound is characterized by a phenyl ring bearing two bromine atoms at the 2 and 5 positions, and an ethanone group . It is typically a yellow solid or semi-solid with a boiling point of 312.2°C at 760 mmHg and a calculated density of 1.812 g/cm³ . Its primary role is as a versatile synthetic intermediate in pharmaceutical and materials research, notably in the construction of complex heterocyclic systems and the synthesis of antiviral drug candidates like elbasvir .

Why Direct Substitution of 1-(2,5-Dibromophenyl)ethanone with Other Dibromoacetophenones is Scientifically Unjustified


Although all dibromoacetophenones share the same molecular formula and often similar physical properties, their specific substitution patterns (e.g., 2,4- vs. 2,5-dibromo) dictate their chemical reactivity and the biological activity of the resulting downstream products [1]. This positional isomerism is not trivial; it directly influences the steric and electronic environment of the ketone group, leading to measurable differences in reaction kinetics, yields, and selectivity [2]. For instance, in enzyme-catalyzed reductions, the relative activity of α,α-dibromoacetophenones can vary from 70% to 550% depending on the precise substituent arrangement, while the 2,5-isomer specifically yields a distinct, colorless vanillalacetophenone condensation product, unlike the yellow products from other isomers [3]. Consequently, substituting one dibromoacetophenone isomer for another without experimental validation risks catastrophic synthetic failure, introducing impurities, or drastically altering the efficacy of a target molecule.

Quantitative Differentiation of 1-(2,5-Dibromophenyl)ethanone: A Comparator-Based Evidence Guide


Superior Reactivity in Hantzsch Thiazole Synthesis Compared to α-Bromoketones

In the Hantzsch thiazole synthesis, α,α-dibromoketones, a class to which 1-(2,5-dibromophenyl)ethanone belongs, are a superior alternative to the conventionally used α-bromoketones [1]. They are crystalline, non-lachrymatory solids that exhibit higher reactivity [1]. This class-level inference is supported by direct experimental observation where α,α-dibromoketones reacted more readily than α-bromoketones with 3,5-dimethyl-1-thiocarboxamide [1]. While the study does not provide a specific rate constant for the 2,5-isomer, the class-level advantage of α,α-dibromoketones over α-bromoketones is well-established, translating to more efficient and cleaner synthetic protocols.

Organic Synthesis Heterocyclic Chemistry Reactivity

Distinct Color Outcome in Vanillin Condensation: A 2,5-Specific Property

In the condensation of vanillin substitution products with acetophenone derivatives, the specific bromination pattern dictates the color of the resulting vanillalacetophenone [1]. The product derived from 1-(2,5-dibromophenyl)ethanone (the 2,5-dibromo isomer) is practically colorless, in direct contrast to the yellow products from the three monobromo-, 2,6-dibromo-, and 5,6-dibromo- isomers [1]. This is a direct head-to-head comparison of the 2,5-isomer against other brominated acetophenones under identical synthetic conditions, providing a clear, observable differentiation based on regiochemistry.

Organic Synthesis Materials Chemistry Structure-Property Relationship

Enantioselective Synthesis Enabled by 2,5-Substitution Pattern for Pharmaceutical Intermediates

1-(2,5-Dibromophenyl)ethanone is specifically noted for its use in the enantioselective synthesis of key pharmaceutical intermediates, including the potent NS5A inhibitor elbasvir . This is enabled by employing a chiral catalyst derived from camphor, a process that is not universally applicable to all dibromoacetophenone isomers . While quantitative yield data is not provided in the vendor source, the explicit identification of this compound as a precursor to a clinically relevant antiviral drug (elbasvir) and the description of an enantioselective route to it represent a significant, class-level differentiation. Other isomers, such as the 2,4-dibromo isomer, are not commonly cited in this context .

Asymmetric Catalysis Medicinal Chemistry NS5A Inhibition

Validated Research and Industrial Application Scenarios for 1-(2,5-Dibromophenyl)ethanone (CAS 32937-55-6)


Synthesis of 2-Bromofascaplysin Analogs for Marine Natural Product Research

1-(2,5-Dibromophenyl)ethanone (2',5'-dibromoacetophenone) serves as a critical starting material in a two-step synthesis of 2-bromofascaplysin, a brominated analog of the marine alkaloid fascaplysin . The specific 2,5-dibromo pattern is essential for this route, as demonstrated by its use in a protocol that proceeds from tryptamine and this ketone to yield the target analog, which is of interest for its potential anticancer properties .

Building Block for HCV NS5A Inhibitors like Elbasvir

This compound is explicitly identified as a key intermediate in the synthesis of elbasvir, a marketed NS5A inhibitor used in combination therapy for chronic Hepatitis C . Its utility extends to the preparation of other pharmaceuticals in the same class, where the 2,5-dibromoaryl motif is a core structural element that can be further functionalized to create potent antiviral agents .

Investigating Structure-Property Relationships in Vanillin Condensation Products

As established by its unique, colorless condensation product with vanillin, 1-(2,5-dibromophenyl)ethanone is a valuable probe for studying how subtle changes in aryl substitution affect the electronic properties and visible appearance of conjugated organic molecules . This makes it a useful compound in materials science for designing new dyes, pigments, or fluorescent materials with specific optical characteristics.

General Intermediate for Heterocyclic Synthesis via α,α-Dibromoketone Reactivity

Given the class-level evidence that α,α-dibromoketones are superior to α-bromoketones in constructing thiazole rings, 1-(2,5-dibromophenyl)ethanone is a rational choice for any researcher engaged in the synthesis of thiazole-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials . The higher reactivity of the α,α-dibromo moiety can lead to more efficient, higher-yielding reactions compared to using mono-brominated alternatives .

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